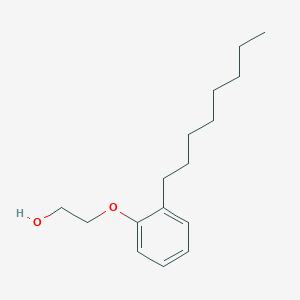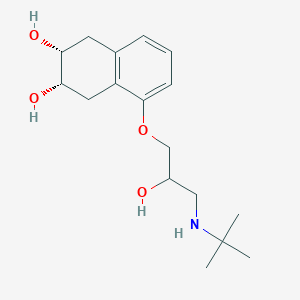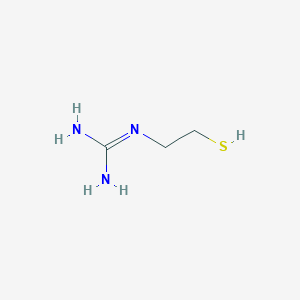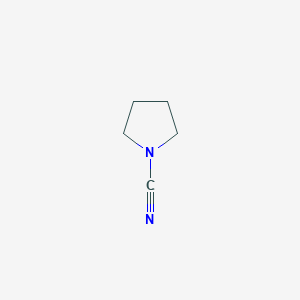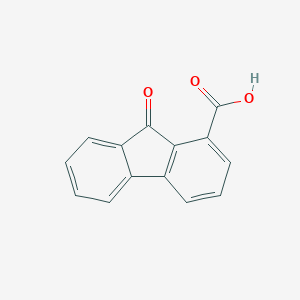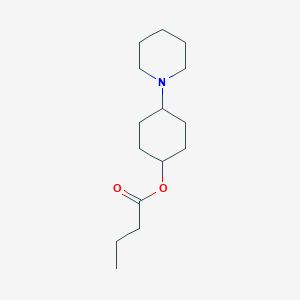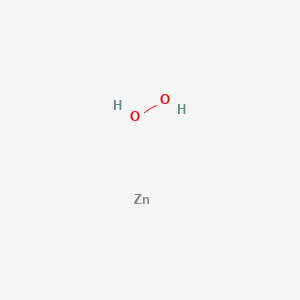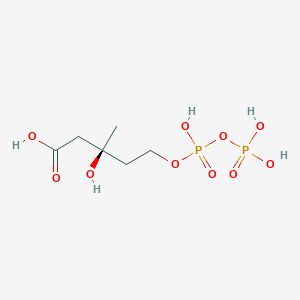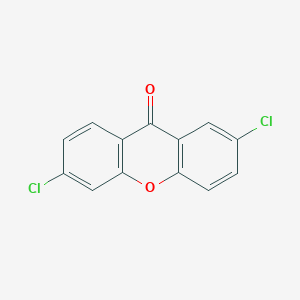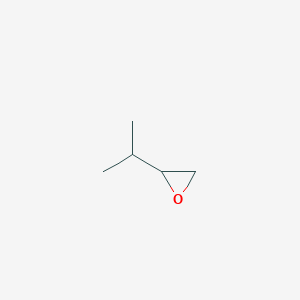
2-Isopropyloxirane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Isopropyloxirane involves cationic oligomerization, which is explored through the structures of isopropyloxirane (IO) oligomer prepared with a cationic initiator. This process, investigated via 13C NMR spectroscopy, demonstrates non-rearranged polymeric structural units, highlighting the role of the bridged propagating oxonium ion intermediate in cationic oligomerization (Haubenstock, Swanson, & Lutz, 1988).
Molecular Structure Analysis
The molecular structure of 2-Isopropyloxirane and related compounds is characterized through various spectroscopic methods. For example, the characterization of isopropylamine borane via chemical analysis, IR spectroscopy, and differential thermal analysis offers insights into its synthesis conditions and optimized reactions (Myakishev, Il’inchik, & Volkov, 2012).
Chemical Reactions and Properties
2-Isopropyloxirane participates in diverse chemical reactions, such as the Rhodium(III)-catalyzed redox-neutral C-H activation/annulation with alkynyloxiranes, leading to the synthesis of functionalized 2,3-dihydrobenzofurans. This process underscores the compound's role in facilitating efficient synthesis with a broad substrate scope and the potential for creating complex molecules (Li, Shi, Tang, He, & Xu, 2018).
Physical Properties Analysis
The physical properties of 2-Isopropyloxirane derivatives, such as isopropyl TTF semisquarates, are examined through their solvatochromism effect in solution and electrical conductivity in solid state. These findings indicate a small electrical charge redistribution from the TTF-centered HOMO to the semisquarate-centered LUMO, which explains the observed behaviors (Miyazaki & Enoki, 2009).
Chemical Properties Analysis
Investigations into the chemical properties of 2-Isopropyloxirane reveal its application in manganese- and borane-mediated synthesis of isobenzofuranones from aromatic esters and oxiranes. This reaction proceeds at aromatic, heteroaromatic, and olefinic C-H bonds with high functional group tolerance, showcasing the compound's versatility and the significant role of triphenylborane in promoting the annulation reaction (Sueki, Wang, & Kuninobu, 2016).
Applications De Recherche Scientifique
Oligomerization and Polymer Structure : IO oligomers prepared with a cationic initiator and poly-IO prepared by coordination polymerization were investigated, revealing non-rearranged polymeric structural units. This relates to the nature of the bridged propagating oxonium ion intermediate in the cationic oligomerization (Haubenstock, Swanson, & Lutz, 1988).
Genotoxicity Study : A study on 2-Methylpropene (isobutene), which is metabolized to its epoxide, 2,2-dimethyloxirane, highlighted its weak mutagenicity and potential genotoxicity in vivo, indicating the relevance of studying similar compounds like IO in toxicological contexts (Leutbecher, Cornet, Regier, & Bolt, 2009).
Regioselective Oxidation : Non-symmetric sec,sec 1,2-diols and their O-isopropylidene derivatives undergo regioselective oxidation by dimethyldioxirane depending on the electronic effects of the substituents, supporting views about the concerted O-insertion mechanism via a polar transition state (Bovicelli, Sanetti, & Lupattelli, 1996).
Friedel-Crafts Reaction and Stereochemistry : The Friedel-Crafts reaction of toluene and anisole with 2-methyloxirane and 2,3-dimethyloxiranes showed inter- and intramolecular selectivities and inversion configurations of the epoxide carbons, explained by a mechanism of the SN2 type (Inoue, Chano, Itoh, Sugita, & Ichikawa, 1980).
Environmental Presence : A study on the occurrence of preservatives and antimicrobials in Japanese rivers detected chemicals widely used in cosmetics, among which is isopropylmethylphenol, related to IO. This indicates the environmental presence and potential impact of such compounds (Kimura et al., 2014).
Catalytic Transformation : The transformation of cis- and trans-2,3-dimethyloxiranes on a Pd/SiO2 catalyst, leading to the formation of 2-butanone and 2-butanol, was studied, revealing different mechanisms for the transformation of the two stereoisomers (Fási, Notheisz, & Bartók, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
2-propan-2-yloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYZXWIIUPKFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892512 | |
| Record name | 1,2-Epoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxy-3-methylbutane | |
CAS RN |
1438-14-8 | |
| Record name | 2-(1-Methylethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epoxy-3-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxy-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



